2-({1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile
Description
2-({1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a difluorophenyl group and a pyridine ring with a carbonitrile group, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
2-[[1-[(3,4-difluorophenyl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O/c20-17-4-3-15(8-18(17)21)11-24-7-1-2-16(12-24)13-25-19-9-14(10-22)5-6-23-19/h3-6,8-9,16H,1-2,7,11-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCMXHOELMWXSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=C(C=C2)F)F)COC3=NC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The piperidine ring is often synthesized through a series of nucleophilic substitution reactions, while the pyridine ring can be prepared via cyclization reactions. The final step involves coupling the piperidine and pyridine intermediates under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction typically produces a more saturated compound.
Scientific Research Applications
2-({1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-({1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile: shares structural similarities with other piperidine and pyridine derivatives, such as:
Uniqueness
The unique combination of the difluorophenyl group and the carbonitrile-substituted pyridine ring distinguishes this compound from other similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
